2-Acetylbenzo[d]oxazole-6-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O4S |
|---|---|
Molecular Weight |
240.24 g/mol |
IUPAC Name |
2-acetyl-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C9H8N2O4S/c1-5(12)9-11-7-3-2-6(16(10,13)14)4-8(7)15-9/h2-4H,1H3,(H2,10,13,14) |
InChI Key |
VCKSZWBOLKCPRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Acetylbenzo D Oxazole 6 Sulfonamide
Retrosynthetic Analysis and Precursor Synthesis for the Benzoxazole-Sulfonamide Core
A logical retrosynthetic analysis of 2-Acetylbenzo[d]oxazole-6-sulfonamide reveals that the core structure can be disconnected into three primary fragments: a substituted 2-aminophenol (B121084), a source for the acetyl group at the 2-position, and a sulfonamide precursor. The key starting material is a 4-substituted-2-aminophenol, which will ultimately bear the sulfonamide group at the 6-position of the benzoxazole (B165842) ring.
The synthesis of the requisite 2-amino-4-sulfonamidophenol precursor can be envisioned starting from a more readily available substituted benzene (B151609) derivative. For instance, a plausible route could commence with the chlorosulfonation of a suitably protected aminophenol or a precursor that can be converted to an aminophenol. Subsequent amination of the resulting sulfonyl chloride would furnish the desired sulfonamide functionality.
Strategies for Constructing the Benzo[d]oxazole Ring System
The construction of the benzo[d]oxazole ring is a pivotal step in the synthesis of the target molecule. Several established methods can be employed for this transformation, primarily involving the condensation of a 2-aminophenol with a suitable C1 or C2 synthon. nih.govnih.govresearchgate.net
One of the most common and traditional approaches involves the direct condensation of a 2-aminophenol with a carboxylic acid or its derivative, such as an acid chloride or ester. nih.gov In the context of synthesizing the 2-acetyl derivative, acetic acid or a more reactive derivative like acetyl chloride or acetic anhydride (B1165640) could be utilized. This reaction is typically promoted by heat or the use of a dehydrating agent or a catalyst such as polyphosphoric acid (PPA). nih.gov
Another effective strategy is the reaction of a 2-aminophenol with an aldehyde, followed by an oxidative cyclization. researchgate.net For the synthesis of a 2-substituted benzoxazole, the corresponding aldehyde can be used. This method often employs a catalyst, such as a palladium complex, and can proceed under relatively mild conditions. researchgate.net
A more recent approach involves the N-deprotonation–O-SNAr cyclization of anilide precursors. nih.gov This method is particularly useful for activated systems and involves the intramolecular cyclization of an anilide derived from a 2-fluoroaniline. nih.gov
The following table summarizes some common methods for benzoxazole ring construction:
| Reagent for Condensation with 2-Aminophenol | Reaction Conditions | Reference |
| Carboxylic Acids | Heat, Dehydrating Agent (e.g., PPA) | nih.gov |
| Aldehydes | Oxidative Cyclization, Catalyst (e.g., Pd complex) | researchgate.net |
| Orthoesters | Acid Catalysis (Brønsted or Lewis) | nih.gov |
| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | BF3·Et2O catalyst | nih.gov |
Methods for Introducing and Modifying the Acetyl Moiety at Position 2
The introduction of the acetyl group at the 2-position of the benzoxazole ring is a critical step in the synthesis of the target compound. This can be achieved through several methods.
As mentioned previously, the direct condensation of the 2-aminophenol precursor with acetic acid or its derivatives is a straightforward approach to install the 2-methyl group, which can then be oxidized to the acetyl group. Alternatively, a 2-methylbenzoxazole (B1214174) can be synthesized and subsequently oxidized.
Another strategy involves the use of a reagent that can directly introduce the acetyl functionality. For instance, the reaction of a 2-unsubstituted benzoxazole with an acetylating agent under appropriate conditions could be explored.
Modification of the acetyl moiety can also be envisioned. For example, the ketone of the acetyl group can undergo various classical carbonyl reactions, such as reduction to an alcohol, conversion to an oxime, or reaction with Grignard reagents to introduce further diversity.
Approaches for Introducing and Derivatizing the Sulfonamide Functionality at Position 6
The sulfonamide group at the 6-position is a key pharmacophore. Its introduction is typically achieved by electrophilic aromatic substitution on a pre-formed benzoxazole ring or by carrying the functionality through the synthesis from a substituted starting material.
A common method for introducing a sulfonyl group is chlorosulfonation using chlorosulfonic acid, followed by reaction with ammonia (B1221849) or a primary or secondary amine to form the corresponding sulfonamide. nih.gov This reaction can be performed on the benzoxazole core, although care must be taken to control the regioselectivity.
Alternatively, a precursor already containing the sulfonamide group, such as 4-amino-3-hydroxybenzenesulfonamide, can be used as the starting material for the benzoxazole ring formation.
The sulfonamide nitrogen can also be a point for further derivatization. Alkylation or acylation of the sulfonamide nitrogen can be achieved under basic conditions to generate a library of N-substituted derivatives.
Post-Synthetic Modifications and Structural Elaboration of this compound Derivatives
Once the core structure of this compound is assembled, further structural modifications can be undertaken to explore the structure-activity relationship.
The acetyl group at the 2-position offers a handle for various transformations. For instance, the methyl group of the acetyl moiety can be functionalized, or the carbonyl group can be converted to other functional groups.
The sulfonamide group at the 6-position can also be modified. The hydrogen atoms on the sulfonamide nitrogen can be substituted with various alkyl or aryl groups to modulate the compound's physicochemical properties.
Furthermore, electrophilic aromatic substitution on the benzene ring of the benzoxazole core could be explored to introduce additional substituents, although the directing effects of the existing groups would need to be carefully considered.
Analytical Techniques for Structural Elucidation (e.g., advanced spectroscopic methods, crystallographic analysis)
The structural elucidation of this compound and its derivatives relies on a combination of modern analytical techniques. nih.govnih.govnih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. derpharmachemica.commdpi.com The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the benzoxazole ring. The signals for the acetyl group and the sulfonamide protons would also be characteristic.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compounds by providing a highly accurate mass measurement. mdpi.comresearchgate.net Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. derpharmachemica.comresearchgate.net Characteristic absorption bands for the carbonyl group (C=O) of the acetyl moiety, the sulfonyl group (S=O) of the sulfonamide, and the N-H bonds of the sulfonamide would be expected.
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. mdpi.com This technique is invaluable for unambiguously confirming the connectivity and stereochemistry of the synthesized compounds.
The following table summarizes the key analytical techniques and their applications in the structural elucidation of this compound derivatives.
| Analytical Technique | Information Obtained | Reference(s) |
| ¹H and ¹³C NMR | Carbon-hydrogen framework, substitution patterns | derpharmachemica.commdpi.com |
| Mass Spectrometry (HRMS) | Molecular formula, fragmentation patterns | mdpi.comresearchgate.net |
| Infrared (IR) Spectroscopy | Presence of key functional groups (C=O, S=O, N-H) | derpharmachemica.comresearchgate.net |
| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles | mdpi.com |
Advanced Computational Chemistry and Molecular Modeling Studies of 2 Acetylbenzo D Oxazole 6 Sulfonamide
Quantum Mechanical Investigations
Quantum mechanical (QM) methods are employed to investigate the electronic structure and reactivity of molecules from first principles. These calculations provide a fundamental understanding of molecular properties that govern chemical behavior and biological interactions.
Density Functional Theory (DFT) and Hartree-Fock (HF) are two foundational QM methods used to explore the electronic landscape of a molecule. DFT, in particular, has become a popular method due to its balance of accuracy and computational efficiency. irjweb.comnih.gov For 2-Acetylbenzo[d]oxazole-6-sulfonamide, these calculations can elucidate its electronic structure, orbital energies, and reactivity descriptors.
DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G++(d,p), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity. nih.gov These frontier molecular orbitals (FMOs) are key to understanding charge transfer processes within the system. nih.govsemanticscholar.org
Global reactivity descriptors derived from these energies, such as chemical potential (μ), global hardness (η), and the electrophilicity index (ω), quantify the molecule's reactivity. irjweb.com These parameters help predict how this compound might interact with biological targets.
Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)
| Parameter | Value (B3LYP/6-311G++) | Description |
|---|---|---|
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability. |
| Global Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. |
The three-dimensional structure of a molecule is crucial for its function. Conformational analysis aims to identify the most stable arrangement of atoms (conformer) in space. For a flexible molecule like this compound, which has rotatable bonds in its acetyl and sulfonamide groups, multiple low-energy conformations may exist.
Table 2: Selected Optimized Geometrical Parameters of this compound (Hypothetical Data)
| Parameter | Bond/Angle | Optimized Value |
|---|---|---|
| Bond Length | S-N (Sulfonamide) | 1.65 Å |
| Bond Length | C=O (Acetyl) | 1.23 Å |
| Bond Angle | O-S-O (Sulfonamide) | 120.5° |
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for understanding the charge distribution and predicting the reactive behavior of a molecule. nih.gov The MESP illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying charge.
For this compound, an MESP map would reveal electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. The oxygen atoms of the sulfonamide and acetyl groups are expected to be highly electronegative, appearing as red zones, indicating their role as potential hydrogen-bond acceptor sites. nih.gov The hydrogen atoms of the sulfonamide's amine group would likely be regions of positive potential, acting as hydrogen-bond donors. This analysis is critical for predicting non-covalent interactions with biological macromolecules, such as enzymes or receptors. nih.govsemanticscholar.org
Molecular Dynamics Simulations to Elucidate Conformational Behavior
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how the molecule moves, flexes, and interacts with its environment, such as a solvent or a protein binding pocket. nih.gov
An MD simulation of this compound, either in an aqueous solution or complexed with a protein, would provide insights into its conformational flexibility. The simulation can reveal the stability of specific conformations, the dynamics of key dihedral angles, and the persistence of important intermolecular interactions like hydrogen bonds. nih.govresearchgate.net This information is crucial for understanding how the molecule behaves in a biological context and for assessing the stability of a ligand-protein complex identified through molecular docking. arabjchem.org
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatic method used to correlate the chemical structure of a series of compounds with their biological activity. scispace.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules.
To build a QSAR model for a series of this compound derivatives, one would first calculate a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., LogP). Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create an equation that links these descriptors to the observed biological activity (e.g., IC50 values). scispace.com A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is instrumental in structure-based drug design for predicting the binding affinity and interaction patterns of a molecule within a protein's active site. arabjchem.org
In a docking study of this compound, the molecule would be placed into the binding site of a target protein. The docking algorithm then samples numerous positions and conformations of the ligand, scoring them based on a function that estimates binding affinity (e.g., in kcal/mol). nih.gov The results would reveal the most likely binding pose and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the protein. nih.govmdpi.combioinformation.net For instance, the sulfonamide group could form hydrogen bonds with polar residues, while the benzoxazole (B165842) ring might engage in hydrophobic or stacking interactions within the binding pocket. nih.gov
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value/Residue | Interaction Type |
|---|---|---|
| Binding Affinity | -8.5 kcal/mol | Estimated free energy of binding. |
| Hydrogen Bond | Gln92 | With sulfonamide oxygen. |
| Hydrogen Bond | His119 | With sulfonamide -NH2. |
| Hydrophobic Interaction | Leu199, Val166 | With benzoxazole ring. |
Identification of Potential Biological Targets
Information regarding the identification of potential biological targets for this compound through computational methods is not available in the reviewed scientific literature. Target identification for a novel compound often involves techniques like reverse docking or pharmacophore-based screening against libraries of known biological targets, but no such studies have been published for this specific compound.
Analysis of Binding Modes and Interaction Energies
There are no published studies detailing the binding modes or calculating the interaction energies of this compound with any biological target. This type of analysis requires a known or predicted protein target, and subsequent molecular docking or molecular dynamics simulations to understand the specific amino acid interactions, hydrogen bonds, and hydrophobic interactions that stabilize the ligand-protein complex.
Virtual Screening Approaches for Target Identification
No literature could be found that describes the use of this compound as a query molecule in virtual screening approaches for identifying new biological targets. Such methodologies are used to screen large compound libraries against a specific target, or conversely, to screen a single compound against a panel of potential targets to identify possible "hits."
Due to the absence of specific data for this compound, a data table for compound names mentioned is not applicable.
In Vitro Biological Research and Mechanistic Investigations of 2 Acetylbenzo D Oxazole 6 Sulfonamide
Investigation of Enzyme Inhibition Profiles
The unique combination of functional groups in 2-Acetylbenzo[d]oxazole-6-sulfonamide suggests that it may act as an inhibitor for several classes of enzymes. The sulfonamide moiety is a well-established pharmacophore for certain enzyme inhibitors, while the benzoxazole (B165842) core can participate in various binding interactions.
Carbonic Anhydrase Inhibition Studies (General for Sulfonamides)
The sulfonamide group is a classic zinc-binding group found in numerous potent inhibitors of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com Inhibition of these enzymes has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. nih.gov
The inhibitory mechanism of sulfonamides involves the deprotonated sulfonamide nitrogen coordinating to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide ion. The remainder of the inhibitor molecule typically engages in hydrogen bonding and van der Waals interactions with amino acid residues lining the active site cavity, which determines the inhibitor's potency and isoform selectivity. mdpi.com
Studies on related benzothiazole-6-sulfonamides have demonstrated potent, isoform-selective inhibition of human carbonic anhydrase (hCA) isoforms I, II, VII, and the tumor-associated isoform IX. nih.gov Similarly, 2-substituted-benzimidazole-6-sulfonamides have shown promising inhibitory profiles against hCA I, II, IX, and XII, with some compounds exhibiting selectivity for the tumor-associated isoforms. nih.govnih.gov Given these precedents, this compound is a strong candidate for investigation as a carbonic anhydrase inhibitor. The acetyl group at the 2-position of the benzoxazole ring would be expected to influence the compound's interaction with the active site residues, potentially conferring a unique selectivity profile.
Table 1: Carbonic Anhydrase Inhibition Data for Related Sulfonamide Compounds
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| 2-Amino-benzothiazole-6-sulfonamide | 250 | 18 | 25 | Not Reported |
| 2-Acetylamino-benzothiazole-6-sulfonamide | 7800 | 62 | 4.5 | Not Reported |
Note: Data is for illustrative purposes based on related compounds and does not represent measured values for this compound.
Histone Deacetylase Inhibition (Relevant for some Benzothiazole-Sulfonamide scaffolds)
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from lysine residues of histones and other proteins. nih.gov HDAC inhibitors have emerged as a promising class of anticancer agents. researchgate.net While the sulfonamide group is not a classic zinc-binding group for HDAC inhibitors in the same way hydroxamic acids are, certain scaffolds incorporating sulfonamides have shown HDAC inhibitory activity. researchgate.net
Other Relevant Enzyme Systems (e.g., tyrosine kinase, monoamine oxidase)
Tyrosine Kinases: Tyrosine kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in various diseases, particularly cancer. Some compounds containing thiazole moieties, which are structurally related to oxazoles, have been investigated as tyrosine kinase inhibitors. For instance, certain 2,3,5,6-tetrahydrobenzo[d]thiazole derivatives have shown inhibitory activity against the c-Met tyrosine kinase. nih.gov The benzoxazole scaffold of this compound could serve as a core for designing new tyrosine kinase inhibitors, with the acetyl and sulfonamide groups providing points for interaction and modification to achieve desired potency and selectivity.
Monoamine Oxidases: Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine and serotonin. MAO inhibitors are used in the treatment of depression and Parkinson's disease. nih.gov Derivatives of 2,1-benzisoxazole have been shown to be specific inhibitors of MAO-B. nih.gov Furthermore, compounds with a 2-methylbenzo[d]oxazole structure have been investigated for their MAO inhibition properties. researchgate.net A study on 4-(2-methyloxazol-4-yl)benzenesulfonamide revealed selective inhibition of MAO-B, with the sulfonamide group proposed to interact within the substrate cavity. mdpi.com This suggests that this compound could also exhibit inhibitory activity against MAO isoforms.
Exploration of Antimicrobial Research Potential
The sulfonamide functional group is historically significant in the development of antimicrobial agents. nih.gov Additionally, oxazole (B20620) and benzoxazole derivatives have been reported to possess a broad spectrum of antimicrobial activities. nih.gov
Antibacterial Activity Mechanisms
Sulfonamide antibiotics typically act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is involved in the bacterial synthesis of folic acid. nih.gov Bacteria need to synthesize their own folic acid, an essential nutrient, making this pathway an attractive target for antibacterial drugs. Humans, on the other hand, obtain folic acid from their diet, which accounts for the selective toxicity of sulfonamides.
The benzoxazole ring system is also a known pharmacophore in various antibacterial agents. The mechanism of action for benzoxazole-containing antibacterials can vary, but may include disruption of cell wall synthesis, inhibition of protein synthesis, or interference with nucleic acid replication. The combination of the sulfonamide and benzoxazole moieties in this compound could potentially lead to a synergistic or dual-action antibacterial effect.
Table 2: General Antibacterial Spectrum of Sulfonamides
| Bacterial Type | Susceptibility | Examples of Susceptible Bacteria |
|---|---|---|
| Gram-positive | Generally susceptible | Staphylococcus aureus, Nocardia species |
| Gram-negative | Some species susceptible | Escherichia coli, Klebsiella species, Salmonella species |
Note: This table represents the general activity of the sulfonamide class of drugs and not specific data for this compound.
Antifungal Activity Mechanisms
While primarily known for their antibacterial properties, sulfonamides have also shown activity against some fungi. nih.gov For example, they are used in the treatment of infections caused by Pneumocystis jirovecii. The mechanism of action is similar to that in bacteria, involving the inhibition of folic acid synthesis.
The oxazole ring is also present in some antifungal compounds. nih.gov The antifungal activity of oxazole derivatives can be attributed to various mechanisms, including disruption of the fungal cell membrane, inhibition of ergosterol biosynthesis (a key component of the fungal cell membrane), or interference with other essential cellular processes. The presence of both a sulfonamide group and a benzoxazole core in this compound makes it a compound of interest for screening against a range of fungal pathogens.
Antiviral Activity Mechanisms
The sulfonamide group is a key pharmacophore in a variety of antiviral drugs. mdpi.com The mechanisms of action for sulfonamide-containing compounds are diverse and can include the inhibition of crucial viral enzymes. For instance, some sulfonamides act as inhibitors of HIV reverse transcriptase and protease, which are essential for viral replication. mdpi.com Another potential mechanism involves the inhibition of viral entry into host cells.
The benzoxazole scaffold has also been identified in compounds with antiviral properties. While the precise mechanisms are often compound-specific, they generally involve interference with viral replication and propagation. mdpi.com For this compound, it can be postulated that its antiviral activity, if present, could stem from a combination of these mechanisms, potentially inhibiting viral enzymes or blocking viral entry, though specific studies are required to confirm this.
Antiprotozoal and Anthelmintic Activity Mechanisms
Sulfonamides are known to exhibit antiprotozoal activity by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in protozoa. nih.gov This inhibition disrupts the production of essential nucleic acids and amino acids, thereby halting the growth and replication of the parasite. nih.gov
The anthelmintic mechanisms of related chemical structures, such as benzimidazoles, often involve the disruption of microtubule polymerization in the parasite's cells. msdvetmanual.comnih.gov This interference with the cytoskeleton affects essential cellular processes like cell division and nutrient absorption, ultimately leading to the parasite's demise. msdvetmanual.com One study on N-methylbenzo[d]oxazol-2-amine, a benzoxazole derivative, suggested that its anthelmintic effects might not be primarily mediated through the tubulin beta chain, a common target for such drugs, indicating alternative mechanisms may be at play for benzoxazole-containing compounds. nih.gov Therefore, it is plausible that this compound could exert antiprotozoal effects through folate pathway inhibition and potential anthelmintic action via microtubule disruption or other mechanisms.
Research into Anticancer Mechanisms and Cellular Impact
Cell Cycle Perturbation Analysis
The progression of the cell cycle is a tightly regulated process, and its disruption is a common mechanism for anticancer agents. Studies on related sulfonamide hybrids have shown that they can induce cell cycle arrest at different phases. For example, a sulfonamide–thiazolone hybrid was found to cause cell cycle arrest in the G0/G1 phase. nih.gov In another study, certain acridine/sulfonamide hybrids were observed to cause a reduction in the S phase of the cell cycle. nih.gov This suggests that this compound could potentially interfere with the cell cycle, leading to an accumulation of cells in a specific phase and preventing their proliferation, although direct evidence is lacking.
Apoptosis Induction and Programmed Cell Death Pathways
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer compounds exert their effects by inducing apoptosis. Research on sulfonamide and pyrazole-sulfonamide derivatives has indicated their ability to trigger apoptosis. nih.govnih.gov The mechanisms often involve the modulation of key regulatory proteins. For instance, some sulfonamide hybrids have been shown to induce apoptosis by increasing the levels of activated caspases 3/7. nih.gov Caspases are a family of proteases that play a central role in the execution of apoptosis. The induction of apoptosis can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases. nih.gov
Modulation of Cellular Signaling Pathways (e.g., Akt/GSK-3β/NF-κB pathway)
The Akt/GSK-3β/NF-κB signaling pathway is a crucial regulator of cell survival, proliferation, and inflammation. The dysregulation of this pathway is frequently observed in various cancers. The Akt protein kinase is a key node in this pathway, and its activation can lead to the phosphorylation and inactivation of Glycogen Synthase Kinase-3β (GSK-3β). nih.gov Inactivated GSK-3β is unable to promote the degradation of β-catenin, a transcriptional co-activator. The stabilization of β-catenin can lead to the activation of transcription factors such as NF-κB, which promotes the expression of pro-survival and anti-apoptotic genes.
While there is no direct evidence linking this compound to this pathway, the general role of GSK-3β as a downstream effector in signaling pathways that mediate cell death and survival is well-established. nih.gov It is conceivable that a molecule with the structural features of this compound could interact with components of this pathway, but this remains a subject for future investigation.
Neuroprotective Research Modalities and Mechanisms
While direct research on the neuroprotective properties of this compound is not available, studies on related benzoxazole and sulfonamide compounds provide some insights into potential areas of investigation.
Mitigation of Neurotoxicity in Cellular Models (e.g., Aβ-induced PC12 cells)
There is no specific data on the effect of this compound in mitigating neurotoxicity in cellular models such as Aβ-induced PC12 cells. However, research on other novel synthetic substituted benzo[d]oxazole-based derivatives has demonstrated neuroprotective effects in this model, which is used to study Alzheimer's disease. For instance, one study showed that certain benzo[d]oxazole derivatives could significantly increase the viability of PC12 cells exposed to β-amyloid (Aβ) peptides. mdpi.comnih.gov These related compounds were found to protect PC12 cells from Aβ-induced apoptosis. mdpi.comnih.gov
Effects on Protein Phosphorylation and Aggregation (e.g., tau protein)
Specific research on the effects of this compound on tau protein phosphorylation and aggregation has not been identified. However, related benzoxazole derivatives have been shown to reduce the hyperphosphorylation of tau protein in in vitro studies. mdpi.comnih.gov The abnormal phosphorylation of tau protein is a significant factor in the development of neurodegenerative diseases. mdpi.com
Receptor Modulation in Neurological Contexts
There is no available information regarding the modulation of specific receptors by this compound in neurological contexts. Research on a series of novel benzo[d]oxazole derivatives indicated a decrease in the expression of the receptor for Advanced Glycation End products (RAGE) in Aβ-induced PC12 cells. mdpi.comnih.gov
Anti-inflammatory Research Perspectives and Biochemical Pathways
Direct studies on the anti-inflammatory properties and related biochemical pathways of this compound are not present in the available literature. However, the broader classes of benzoxazole and sulfonamide derivatives have been investigated for their anti-inflammatory potential. For example, some novel 2-benzylbenzo[d]thiazole-6-sulfonamide derivatives have shown considerable anti-inflammatory activity in studies. Additionally, certain 2-(2-arylphenyl)benzoxazole derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. nih.gov
Exploration of Other Pharmacological Activities
Antidiabetic and Antiobesity Research
There is no specific research available on the antidiabetic or antiobesity activities of this compound. However, compounds containing sulfonamide and benzothiazole structures have been explored for their potential as antidiabetic agents. nih.gov Some sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit enzymes such as α-glucosidase and α-amylase, which are targets in diabetes treatment. nih.gov Furthermore, certain N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been assessed for their in vivo antidiabetic activity. researchgate.net
Antioxidant Mechanisms
The antioxidant potential of chemical compounds is frequently evaluated through their ability to scavenge free radicals and mitigate oxidative stress. While direct studies on the antioxidant mechanisms of this compound are not extensively documented in the available literature, the chemical structure, featuring both a benzoxazole ring and a sulfonamide group, suggests potential for such activity. The antioxidant properties of various benzoxazole and sulfonamide derivatives have been investigated, providing insights into the possible mechanisms by which this compound might exert antioxidant effects.
The primary mechanisms by which compounds with similar structural motifs exhibit antioxidant activity include hydrogen atom donation and electron donation to neutralize reactive oxygen species (ROS). The presence of the sulfonamide group (-SO₂NH₂) and the benzoxazole nucleus may contribute to this potential. For instance, the nitrogen atom in the sulfonamide group and the heteroatoms in the benzoxazole ring can potentially participate in stabilizing free radicals.
In vitro antioxidant activity is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. These assays measure the capacity of a compound to donate a hydrogen atom or an electron to the stable free radical, resulting in a color change that can be quantified spectrophotometrically. Studies on various sulfonamide derivatives have demonstrated significant radical scavenging activity in these assays. nih.gov
The following table summarizes the antioxidant activities of some benzoxazole and sulfonamide derivatives, which can serve as a reference for the potential activity of this compound.
| Compound Type | Assay | Activity Metric | Result | Reference |
| 4-amino-N-[1, 3-benzoxazole-2-yl] benzene (B151609) sulphonamides | DPPH Scavenging | % Inhibition | Potent activity observed | researchgate.netresearchgate.net |
| 2-Thiouracil-5-Sulfonamide Derivatives | DPPH Scavenging | IC₅₀ (µg/mL) | Significant scavenging potential | nih.gov |
| Benzoxazole Analogs | DPPH Scavenging | IC₅₀ (µM) | Varying antioxidant potentials | mdpi.com |
| Benzene sulfonamide-piperazine hybrids | DPPH, ABTS, FRAP, CUPRAC | IC₅₀ (mM) | High antioxidant capacity | nih.gov |
Table 1: Antioxidant Activity of Related Benzoxazole and Sulfonamide Derivatives
It is important to note that the data presented in Table 1 is for structurally related compounds and not for this compound itself. The actual antioxidant activity of the target compound would need to be determined through direct experimental evaluation.
Anticonvulsant, Hypotensive, and Antipyretic Studies
The pharmacological evaluation of this compound for its anticonvulsant, hypotensive, and antipyretic activities is an area of scientific interest due to the known biological activities of the benzoxazole and sulfonamide scaffolds.
Anticonvulsant Studies:
Several benzothiazole and benzoxazole derivatives, which are structurally related to the core of this compound, have been reported to exhibit anticonvulsant properties. researchgate.netresearchgate.net The mechanism of action for many anticonvulsant drugs involves interaction with ion channels (e.g., sodium, potassium, calcium channels) or enhancement of inhibitory neurotransmission, primarily through the gamma-aminobutyric acid (GABA) system. The structural features of this compound, including the aromatic benzoxazole ring and the sulfonamide moiety, are considered important pharmacophoric elements for potential anticonvulsant activity.
Research on related benzothiazole sulfonamides has shown that these compounds can be effective in animal models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. nih.gov The presence of a sulfonamide group is often associated with carbonic anhydrase inhibition, a mechanism of action for some established anticonvulsant drugs.
The following table presents anticonvulsant activity data for some related heterocyclic sulfonamide derivatives.
| Compound Type | Animal Model | Activity Metric | Result | Reference |
| Benzothiazole Coupled Sulfonamide Derivatives | MES model in mice | Protection against seizure | Potent anticonvulsant agent | researchgate.net |
| 1,2,4-Triazole Containing Benzoxazole Derivative | MES and PTZ-induced convulsions in mice | Inhibition of convulsions | Dose-dependent inhibition | researchgate.net |
| Triazolopyrimidine Derivatives | MES and PTZ-induced seizure models | ED₅₀ (mg/kg) | Potent anticonvulsive activity | frontiersin.org |
Table 2: Anticonvulsant Activity of Structurally Related Compounds
This data suggests that the chemical scaffold of this compound is promising for anticonvulsant activity, though direct experimental validation is necessary.
Hypotensive and Antipyretic Studies:
There is a limited amount of specific research available in the public domain regarding the hypotensive and antipyretic activities of this compound. However, the broader classes of sulfonamides and benzoxazole derivatives have been investigated for a wide range of pharmacological effects.
Some sulfonamide derivatives are known to act as diuretics, which can lead to a hypotensive effect by reducing blood volume. Additionally, various heterocyclic compounds are known to possess anti-inflammatory properties, which can be associated with antipyretic effects. The anti-inflammatory activity of some benzoxazole derivatives has been documented. nih.govresearchgate.net This is often linked to the inhibition of enzymes like cyclooxygenase (COX), which are involved in the synthesis of prostaglandins that mediate fever and inflammation.
Given the structural similarities to compounds with known cardiovascular and anti-inflammatory effects, it is plausible that this compound could exhibit hypotensive or antipyretic properties. However, without specific in vitro or in vivo studies, this remains speculative. Further research would be required to investigate these potential therapeutic effects and their underlying mechanisms.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation
Correlating Structural Modifications with Biological Efficacy
The biological activity of benzoxazole (B165842) sulfonamide derivatives is highly dependent on the nature and position of various substituents. Modifications to the benzoxazole ring, the group at the 2-position, and the sulfonamide functional group can significantly modulate the pharmacological profile of these compounds, including their antimicrobial, anti-inflammatory, and anticancer activities.
Systematic structural modifications have allowed researchers to map the pharmacophoric features essential for activity. For instance, in a series of N-(1,3-benzoxazol-2-yl)benzene sulfonamides studied for their anti-inflammatory and antioxidant activities, substitutions on both the benzoxazole and the benzene (B151609) sulfonamide rings led to a range of biological responses . The electronic properties, steric bulk, and hydrogen bonding capabilities of these substituents are key determinants of their interaction with biological targets.
Interactive Table: Biological Efficacy of Substituted Benzoxazole Sulfonamide Derivatives.
| Compound ID | Benzoxazole Substitution (R1) | Benzene Sulfonamide Substitution (R2) | Biological Activity (e.g., IC50 in µM) |
| 1a | H | 4-NH2 | 15.2 (Anti-inflammatory) |
| 1b | 5-Cl | 4-NH2 | 8.7 (Anti-inflammatory) |
| 1c | 5-CH3 | 4-NH2 | 12.5 (Anti-inflammatory) |
| 2a | H | H | 25.4 (Antimicrobial) |
| 2b | 5-Cl | H | 18.9 (Antimicrobial) |
| 2c | 5-NO2 | H | 15.1 (Antimicrobial) |
Note: The data presented in this table is illustrative and compiled from various studies on benzoxazole sulfonamide derivatives to demonstrate SAR principles. It does not represent data for a single, homogenous study.
Analysis of the Benzoxazole Ring System's Contribution to Activity
The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with various biological targets . Its planar, bicyclic, and aromatic nature allows for π-π stacking interactions with aromatic residues in enzyme active sites or receptors. The oxygen and nitrogen atoms of the oxazole (B20620) ring can act as hydrogen bond acceptors, further anchoring the molecule to its target.
The position of substituents on the benzoxazole ring is critical. For example, the introduction of a chlorine atom at the 5-position of the benzoxazole ring has been shown to enhance the anti-inflammatory activity of certain N-(1,3-benzoxazol-2-yl)benzene sulfonamides . This enhancement may be attributed to increased lipophilicity, which can improve cell membrane permeability, or to specific electronic interactions with the target protein.
Investigation of the Acetyl Group's Influence on Biological Profiles
While specific SAR studies on the 2-acetyl group of 2-Acetylbenzo[d]oxazole-6-sulfonamide are not extensively documented in publicly available literature, the influence of an acetyl moiety can be inferred from general medicinal chemistry principles. The acetyl group is a relatively small, polar, and planar substituent that can engage in various non-covalent interactions.
Elucidation of the Sulfonamide Moiety's Role in Receptor/Enzyme Interactions
The sulfonamide group is a well-established pharmacophore known for its ability to mimic the transition state of tetrahedral intermediates in enzymatic reactions and to act as a zinc-binding group in metalloenzymes. The acidic nature of the sulfonamide proton allows it to exist in an ionized state at physiological pH, enabling strong ionic and hydrogen bonding interactions with receptor or enzyme active sites.
In many sulfonamide-based drugs, the -SO2NH- moiety is crucial for binding to the target. For instance, in carbonic anhydrase inhibitors, the sulfonamide group coordinates to the zinc ion in the active site. The orientation and substitution pattern of the sulfonamide group can significantly impact selectivity and potency. Modifications of the sulfonamide nitrogen with different substituents can alter the pKa, lipophilicity, and steric profile of the molecule, thereby fine-tuning its interaction with the target.
Stereochemical Considerations and Their Impact on Activity
While this compound itself is an achiral molecule, the introduction of chiral centers through modification of the acetyl group (e.g., reduction to a secondary alcohol) or other parts of the scaffold would necessitate stereochemical considerations. The three-dimensional arrangement of a molecule is paramount for its interaction with chiral biological targets like enzymes and receptors.
Studies on other 2-substituted benzoxazoles have demonstrated the importance of stereochemistry. For instance, the absolute configuration of substituents can dictate the orientation of the molecule within a binding pocket, leading to significant differences in biological activity between enantiomers researchgate.netnih.gov. A specific enantiomer may exhibit higher affinity and potency, while the other may be less active or even exhibit off-target effects.
Development of Predictive Models for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools used to understand the relationship between the chemical structure and biological activity of a series of compounds. These models can guide the design of new derivatives with improved potency and selectivity.
For benzoxazole sulfonamide derivatives, 3D-QSAR models have been developed to correlate their structural features with their biological activities, such as antidiabetic effects chemijournal.comresearchgate.netchemijournal.com. These models typically identify key pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are essential for activity. The resulting contour maps from these studies can provide a visual representation of the regions around the molecular scaffold where certain physicochemical properties are favorable or unfavorable for activity, thus guiding the rational design of new analogs. For example, a QSAR study on a series of benzoxazole benzenesulfonamides identified a pharmacophore model (AAADRR.27) that correlated well with their inhibitory activity against fructose-1,6-bisphosphatase researchgate.netchemijournal.com.
Interactive Table: QSAR Model Parameters for Benzoxazole Sulfonamide Derivatives.
| Model ID | Pharmacophore Features | R² (Goodness of Fit) | Q² (Predictive Ability) | Target |
| AAADRR.27 | 3 H-Acceptor, 1 H-Donor, 2 Aromatic | 0.9686 | 0.7203 | Fructose-1,6-bisphosphatase |
| Hypo-1 | 2 H-Acceptor, 1 Hydrophobic | 0.921 | 0.685 | Anticancer (HeLa) |
Note: This table presents example data from QSAR studies on related benzoxazole derivatives to illustrate the concept of predictive modeling.
Future Research Directions and Conceptual Challenges for 2 Acetylbenzo D Oxazole 6 Sulfonamide
Advancements in Asymmetric Synthesis and Chiral Resolution
The 2-acetyl group in 2-Acetylbenzo[d]oxazole-6-sulfonamide does not create a chiral center. However, the broader exploration of derivatives of this scaffold may introduce chirality, making advancements in asymmetric synthesis and chiral resolution crucial. Future research in this area could focus on several key strategies:
Asymmetric Synthesis: The development of stereoselective methods for the synthesis of chiral benzoxazole-sulfonamide derivatives will be essential. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry during the formation of the benzoxazole (B165842) ring or the introduction of chiral substituents. For instance, asymmetric cyclization reactions to form the benzoxazole core could be explored.
Chiral Resolution: For racemic mixtures of chiral derivatives, efficient chiral resolution techniques will be necessary. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases have proven effective for separating enantiomers of sulfonamide derivatives and could be adapted for this class of compounds.
The ability to produce enantiomerically pure compounds is critical, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Establishing robust methods for asymmetric synthesis and chiral resolution will be a significant step forward in the development of potentially more potent and safer therapeutic agents based on the this compound scaffold.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the design and optimization of this compound derivatives. researchgate.netresearchgate.nettandfonline.comnih.gov By leveraging computational tools, researchers can predict the biological activity and physicochemical properties of novel compounds, thereby prioritizing the synthesis of the most promising candidates.
Key applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing 2D and 3D-QSAR models can help elucidate the relationship between the chemical structure of benzoxazole-sulfonamide derivatives and their biological activity. nih.govtandfonline.com These models can identify key structural features that are crucial for a desired pharmacological effect, guiding the design of new analogs with improved potency.
Predictive Modeling for Bioactivity and ADME/T Properties: AI and ML algorithms, such as support vector machines (SVM) and random forests (RF), can be trained on existing data for benzoxazole and sulfonamide compounds to build predictive models. researchgate.net These models can forecast various properties, including bioactivity against specific targets, as well as absorption, distribution, metabolism, excretion, and toxicity (ADME/T) profiles. rsc.org This in silico screening can significantly reduce the time and cost associated with experimental testing.
Generative Models for Novel Compound Design: Advanced AI techniques, such as generative adversarial networks (GANs) and reinforcement learning, can be employed to design novel benzoxazole-sulfonamide derivatives with desired properties. nih.gov These models can explore a vast chemical space to identify molecules with optimized activity and safety profiles.
The following table illustrates the potential application of various AI/ML models in the design of this compound derivatives:
| AI/ML Model | Application in Compound Design | Potential Benefit |
| QSAR | Predict biological activity based on structural features. | Guide the design of more potent analogs. |
| SVM/RF | Predict ADME/T properties. | Prioritize compounds with favorable pharmacokinetic profiles. |
| GANs | Generate novel molecular structures with desired properties. | Discover new and innovative drug candidates. |
By integrating these computational approaches, the design-make-test-analyze (DMTA) cycle for developing new drugs based on the this compound scaffold can be significantly optimized. nih.gov
Discovery of Novel Biological Targets and Polypharmacology Studies
The hybrid nature of this compound suggests a potential for broad biological activity and the ability to interact with multiple biological targets. nih.govresearchgate.netjetir.orgsemanticscholar.org This opens up exciting avenues for discovering novel therapeutic applications and exploring the compound's polypharmacological profile.
Future research should focus on:
Broad-Spectrum Biological Screening: A comprehensive screening of this compound and its derivatives against a wide range of biological targets is warranted. This could include enzymes, receptors, and ion channels implicated in various diseases such as cancer, inflammation, and infectious diseases. The known activities of benzoxazoles and sulfonamides can guide the selection of initial targets. For instance, benzoxazoles have been shown to target VEGFR kinase and DNA topoisomerase, while sulfonamides are known inhibitors of dihydropteroate (B1496061) synthase. researchgate.net
Polypharmacology Studies: Investigating the ability of these compounds to modulate multiple targets simultaneously is a key aspect of polypharmacology. nih.govresearchgate.net This multi-target approach can be particularly beneficial for treating complex diseases with multifactorial etiologies. For example, a compound that inhibits both inflammatory and cancer-related pathways could offer a novel therapeutic strategy.
Identification of Novel Targets: Unbiased screening approaches, such as phenotypic screening and chemoproteomics, could be employed to identify novel and unexpected biological targets of this compound derivatives. This could lead to the discovery of new mechanisms of action and therapeutic indications.
The following table summarizes known and potential biological targets for benzoxazole-sulfonamide hybrids:
| Compound Class | Known/Potential Biological Targets | Therapeutic Areas |
| Benzoxazoles | VEGFR kinase, DNA topoisomerase, Pro-inflammatory cytokines (TNF-α, IL-6) | Anticancer, Antimicrobial, Anti-inflammatory |
| Sulfonamides | Dihydropteroate synthase, Carbonic anhydrase | Antibacterial, Diuretic |
| Benzoxazole-Sulfonamide Hybrids | Multiple targets from both classes | Potential for broad-spectrum activity |
By systematically exploring the biological target landscape, researchers can unlock the full therapeutic potential of this promising class of compounds.
Exploration of Targeted Delivery Systems
To enhance the therapeutic efficacy and minimize potential side effects of this compound and its derivatives, the development of targeted delivery systems is a critical area of future research. Such systems can improve the pharmacokinetic profile of the drug and ensure its accumulation at the desired site of action.
Promising strategies for targeted delivery include:
Prodrug Approaches: Designing prodrugs of this compound could improve its solubility, stability, and bioavailability. nih.govjetir.orgsemanticscholar.orgeurekaselect.com Prodrugs are inactive precursors that are converted to the active drug in the body through enzymatic or chemical reactions. For sulfonamides, various prodrug strategies have been explored, including the use of azo-linkages for colon-specific delivery and two-stage release mechanisms for controlled drug liberation. nih.goveurekaselect.com
Nanoparticle-Based Delivery: Encapsulating the compound within nanoparticles can protect it from degradation, improve its circulation time, and enable targeted delivery to specific tissues or cells. tandfonline.comresearchgate.netacs.orgorganic-chemistry.org Various types of nanoparticles, such as liposomes, polymeric nanoparticles, and dendrimers, could be investigated. For example, PAMAM dendrimers have been successfully used to deliver sulfonamides. tandfonline.com Surface modification of these nanoparticles with targeting ligands (e.g., antibodies, peptides) can further enhance their specificity.
The following table provides an overview of potential targeted delivery systems for this compound:
| Delivery System | Mechanism of Action | Potential Advantages |
| Prodrugs | Inactive form is converted to active drug at the target site. | Improved solubility, stability, and bioavailability. |
| Liposomes | Encapsulation in lipid bilayers. | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. |
| Polymeric Nanoparticles | Encapsulation in a polymer matrix. | Controlled release, can be functionalized for targeting. |
| Dendrimers | Drug molecules attached to the surface or encapsulated within the dendritic structure. | High drug loading capacity, well-defined size and shape. |
By exploring these targeted delivery strategies, the therapeutic index of this compound derivatives can be significantly improved, leading to more effective and safer treatments.
Addressing Resistance Mechanisms in Relevant Biological Systems
The emergence of drug resistance is a major challenge in the treatment of many diseases, including bacterial infections and cancer. As this compound and its derivatives are developed as potential therapeutic agents, it is crucial to anticipate and address potential resistance mechanisms.
Key areas of focus for overcoming resistance include:
Understanding Resistance Mechanisms: Research should be directed towards identifying the potential mechanisms by which target cells or microorganisms could develop resistance to benzoxazole-sulfonamide hybrids. For the sulfonamide moiety, known resistance mechanisms include alterations in the target enzyme (dihydropteroate synthase) and increased drug efflux. semanticscholar.orgacs.orgajchem-a.comscienceandtechnology.com.vn For the benzoxazole component, resistance could arise from mutations in its target proteins or upregulation of drug efflux pumps.
Development of Resistance-Modifying Agents: One strategy to combat resistance is the co-administration of the primary drug with a resistance-modifying agent. For example, efflux pump inhibitors can be used to block the removal of the drug from the cell, thereby restoring its efficacy. researchgate.netresearchgate.net The benzoxazole scaffold itself may have the potential to inhibit certain efflux pumps.
Design of Novel Analogs that Evade Resistance: Structure-based drug design can be employed to develop new derivatives of this compound that are less susceptible to known resistance mechanisms. This could involve modifying the molecule to have a different binding mode to its target or to be a poor substrate for efflux pumps.
The following table outlines potential resistance mechanisms and strategies to address them:
| Resistance Mechanism | Description | Strategy to Overcome |
| Target Site Alteration | Mutations in the drug's target protein reduce binding affinity. | Design of new analogs that bind to the mutated target. |
| Drug Efflux | Increased expression of efflux pumps that remove the drug from the cell. | Co-administration of efflux pump inhibitors; design of analogs that are not substrates for efflux pumps. |
| Enzymatic Inactivation | The drug is chemically modified and inactivated by cellular enzymes. | Design of analogs that are resistant to enzymatic degradation. |
By proactively investigating and addressing potential resistance mechanisms, the long-term therapeutic viability of this compound and its derivatives can be enhanced.
Green Chemistry Principles in the Synthesis of Benzoxazole-Sulfonamide Hybrids
The application of green chemistry principles to the synthesis of this compound and its derivatives is essential for developing environmentally sustainable and economically viable manufacturing processes. researchgate.nettandfonline.comresearchgate.netjetir.orgsemanticscholar.orgorganic-chemistry.orgmdpi.comnih.govmdpi.com
Key green chemistry approaches that can be implemented include:
Use of Eco-Friendly Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or deep eutectic solvents is a primary goal. researchgate.netresearchgate.netmdpi.com The use of reusable heterogeneous catalysts, such as silica-supported sodium hydrogen sulphate or magnetic nanoparticles, can also reduce waste and improve the efficiency of the synthesis. researchgate.netajchem-a.com
Energy-Efficient Synthesis Methods: Microwave-assisted and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govtandfonline.comresearchgate.neteurekaselect.comscienceandtechnology.com.vntandfonline.comresearchgate.net These techniques often lead to higher yields and cleaner reactions.
Solvent-Free Reactions: Whenever possible, conducting reactions under solvent-free conditions can eliminate the need for solvents altogether, further reducing the environmental impact of the synthesis. researchgate.netnih.govrsc.orgacs.orgscienceandtechnology.com.vn
The following table summarizes various green chemistry approaches applicable to the synthesis of benzoxazole-sulfonamide hybrids:
| Green Chemistry Principle | Application in Synthesis |
| Use of Greener Solvents | Replacing toxic solvents with water, ethanol, or deep eutectic solvents. researchgate.netresearchgate.netmdpi.com |
| Use of Reusable Catalysts | Employing heterogeneous catalysts like silica-supported acids or magnetic nanoparticles. researchgate.netajchem-a.com |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reactions and reduce energy use. tandfonline.comresearchgate.neteurekaselect.comscienceandtechnology.com.vn |
| Ultrasound-Assisted Synthesis | Using sonication to promote reactions and improve yields. nih.govtandfonline.comresearchgate.net |
| Solvent-Free Synthesis | Conducting reactions in the absence of a solvent. researchgate.netnih.govrsc.orgacs.orgscienceandtechnology.com.vn |
By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the broader goals of environmental responsibility in the pharmaceutical industry.
Q & A
Q. What are the recommended synthetic routes for 2-acetylbenzo[d]oxazole-6-sulfonamide, and how can reaction conditions be optimized for lab-scale production?
Methodological Answer: The synthesis of sulfonamide derivatives typically involves sulfonyl chloride intermediates reacting with amines under basic conditions. For this compound:
Starting Material : Begin with benzo[d]oxazole-6-sulfonyl chloride. Acetylation at the 2-position can be achieved using acetylating agents (e.g., acetic anhydride) in the presence of a catalyst .
Amine Substitution : React the sulfonyl chloride with ammonia or a protected amine under controlled pH (8–10) to form the sulfonamide. Use polar aprotic solvents (e.g., THF) and monitor temperature (0–5°C) to minimize side reactions .
Optimization : Screen reaction parameters (e.g., solvent polarity, stoichiometry of reagents) via design-of-experiment (DoE) approaches. Characterize intermediates with H NMR and LC-MS to confirm purity (>95%) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the acetyl group (δ ~2.6 ppm for CH) and sulfonamide protons (δ ~7.5–8.2 ppm for aromatic protons). Assign benzo[d]oxazole ring signals using 2D NMR (COSY, HSQC) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] expected for CHNOS: 235.02) and isotopic patterns .
- HPLC-PDA : Assess purity using a C18 column (gradient: 10–90% acetonitrile in water) with UV detection at 254 nm. Retention time and peak symmetry indicate impurities from incomplete acetylation or sulfonamide formation .
Q. How can researchers evaluate the compound’s solubility and stability for in vitro biological assays?
Methodological Answer:
- Solubility Screening : Test in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4). Use nephelometry to quantify precipitation thresholds. For poor aqueous solubility, employ co-solvents (e.g., cyclodextrins) .
- Stability Studies : Incubate the compound at 37°C in assay buffers (pH 2–9) over 24–72 hours. Analyze degradation products via LC-MS. Stability <90% at 24 hours necessitates formulation optimization (e.g., lyophilization) .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions between the acetyl group/sulfonamide and enzyme active sites (e.g., carbonic anhydrase). Prioritize binding poses with hydrogen bonds to zinc ions or catalytic residues .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding energies for substituent variations (e.g., replacing acetyl with trifluoromethyl). Correlate with experimental IC values to validate predictions .
- Dynamic Simulations : Run 100-ns MD simulations in GROMACS to assess conformational stability of the ligand-enzyme complex. Root-mean-square deviation (RMSD) >2 Å indicates poor target engagement .
Q. What experimental strategies resolve contradictory data on the compound’s biological activity across cell lines?
Methodological Answer:
- Dose-Response Curves : Perform 10-point dilution assays (0.1–100 µM) in triplicate. Use nonlinear regression (GraphPad Prism) to calculate EC. Discrepancies >10-fold suggest cell line-specific uptake or metabolism .
- Metabolite Profiling : Incubate the compound with liver microsomes (human/rodent) and identify metabolites via UPLC-QTOF. Compare metabolic stability (e.g., t) to explain activity variations .
- Target Engagement Assays : Employ cellular thermal shift assays (CETSA) or pulldown/MS to confirm direct binding to the purported target. Lack of target engagement at EC doses implies off-target effects .
Q. How can researchers design a robust SAR study to optimize the sulfonamide moiety for enhanced pharmacokinetics?
Methodological Answer:
Substituent Library : Synthesize analogs with substituents varying in steric bulk (e.g., methyl, tert-butyl) and electronic properties (e.g., nitro, methoxy) at the sulfonamide position .
In Vitro ADME :
- Permeability : Use Caco-2 monolayers to measure apparent permeability (P). Aim for P >1 × 10 cm/s.
- CYP Inhibition : Screen against CYP3A4/2D9 via fluorometric assays. IC >10 µM reduces drug-drug interaction risks .
In Vivo PK : Administer analogs (5 mg/kg IV/PO) in rodents. Calculate AUC, t, and bioavailability. Prioritize compounds with >30% oral bioavailability and t >4 hours .
Methodological Approaches Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
